3-Tert-butoxy-5-hydroxy-N-methylbenzamide
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Overview
Description
3-Tert-butoxy-5-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of a tert-butoxy group, a hydroxy group, and an N-methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-5-hydroxy-N-methylbenzamide typically involves the reaction of 3-tert-butoxy-5-hydroxybenzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-5-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Tert-butoxy-5-hydroxy-N-methylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butoxy group may also play a role in modulating the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butoxy-5-hydroxybenzoic acid: Similar structure but lacks the N-methylamide group.
3-Tert-butoxy-5-hydroxy-N-ethylbenzamide: Similar structure with an ethyl group instead of a methyl group.
3-Tert-butoxy-5-hydroxy-N-methylbenzoate: Similar structure but with a benzoate ester instead of an amide.
Uniqueness
3-Tert-butoxy-5-hydroxy-N-methylbenzamide is unique due to the presence of both the tert-butoxy and N-methylamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-hydroxy-N-methyl-5-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-10-6-8(11(15)13-4)5-9(14)7-10/h5-7,14H,1-4H3,(H,13,15) |
InChI Key |
RRBKSULODZZYIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)O)C(=O)NC |
Origin of Product |
United States |
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